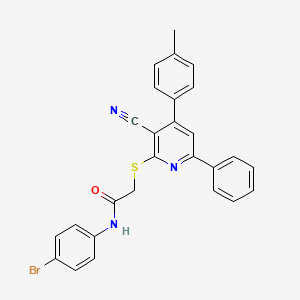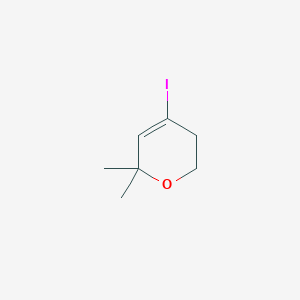
5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid: is a chemical compound that belongs to the benzofuran family. This compound, in particular, features a bromine atom at the 5th position, a difluoromethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the benzofuran ring.
Difluoromethoxylation: Introduction of a difluoromethoxy group at the 3rd position.
Carboxylation: Introduction of a carboxylic acid group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, difluoromethoxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or other reduced functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex benzofuran derivatives.
- Studied for its potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interacting with DNA: Potentially causing changes in gene expression or DNA damage.
Disrupting cellular processes: Affecting cell signaling pathways and metabolic processes
Comparison with Similar Compounds
- 5-Bromo-2-(difluoromethoxy)benzofuran-3-carboxylic acid
- 3-Bromo-5-(difluoromethoxy)benzofuran-2-carboxylic acid
- 5-Bromo-3-(trifluoromethoxy)benzofuran-2-carboxylic acid
Uniqueness:
- The specific positioning of the bromine, difluoromethoxy, and carboxylic acid groups in 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid provides unique chemical properties and biological activities.
- The difluoromethoxy group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy .
Properties
Molecular Formula |
C10H5BrF2O4 |
|---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
5-bromo-3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrF2O4/c11-4-1-2-6-5(3-4)7(17-10(12)13)8(16-6)9(14)15/h1-3,10H,(H,14,15) |
InChI Key |
DBBUVYFQUXJRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)

![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)
![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)
![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)

